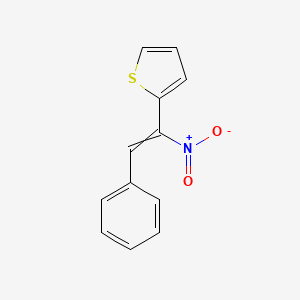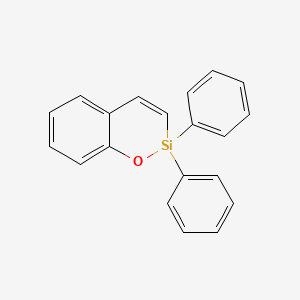
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpropane-1,3-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Substitution Reactions:
Amine Functionalization: The diamine side chain is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with appropriate amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an anti-parasitic agent, particularly against leishmaniasis.
Medicine: Investigated for its therapeutic potential in treating parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride involves:
類似化合物との比較
Similar Compounds
Sitamaquine: An 8-amino quinoline derivative used for the treatment of leishmaniasis.
Chloroquine: A well-known antimalarial drug that also belongs to the quinoline class.
Uniqueness
N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct pharmacological properties compared to other quinoline derivatives .
特性
CAS番号 |
63456-76-8 |
|---|---|
分子式 |
C17H26ClN3O |
分子量 |
323.9 g/mol |
IUPAC名 |
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C17H25N3O.ClH/c1-12(2)18-7-5-8-19-16-11-14(21-4)10-15-13(3)6-9-20-17(15)16;/h6,9-12,18-19H,5,7-8H2,1-4H3;1H |
InChIキー |
HIQVIHGREHITHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NCCCNC(C)C)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







sulfanium bromide](/img/structure/B14504786.png)

![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)


![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)



